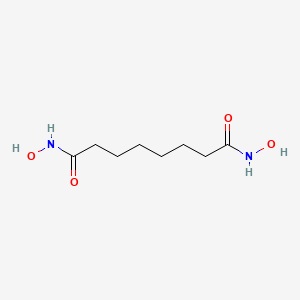

N,N'-二羟基辛二酰胺

描述

Suberoyl bis-hydroxamic acid is a histone deacetylase inhibitor that has shown significant potential in various scientific fields, particularly in cancer research. It is known for its ability to inhibit the activity of histone deacetylases, which play a crucial role in the regulation of gene expression through epigenetic mechanisms .

科学研究应用

Suberoyl bis-hydroxamic acid has a wide range of scientific research applications:

作用机制

Target of Action

N,N’-Dihydroxyoctanediamide, also known as Suberoyl bis-hydroxamic acid (SBHA), primarily targets Histone Deacetylase 1 (HDAC1) and Histone Deacetylase 3 (HDAC3) . HDACs are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This function is crucial for gene regulation, cell cycle progression, and developmental events.

Mode of Action

SBHA acts as a competitive inhibitor of HDAC1 and HDAC3 . It binds to the active sites of these enzymes, preventing them from deacetylating histones. This inhibition leads to an increase in acetylation levels of histones, thereby affecting gene expression .

Biochemical Pathways

The inhibition of HDAC1 and HDAC3 by SBHA affects various biochemical pathways. One of the key pathways influenced is the Notch signaling pathway . Notch signaling is crucial for cell-cell communication, which involves gene regulation mechanisms that control multiple cell differentiation processes during embryonic and adult life .

Pharmacokinetics

Like other hdac inhibitors, it is expected to be well-absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .

Result of Action

The inhibition of HDAC1 and HDAC3 by SBHA leads to several molecular and cellular effects. It has been shown to inhibit proliferation and induce apoptosis in several cancer cell lines . Additionally, SBHA has been shown to activate Notch signaling in medullary thyroid carcinoma (MTC) cells .

生化分析

Biochemical Properties

n,n’-Dihydroxyoctanediamide interacts with enzymes such as HDAC1 and HDAC3 . The nature of these interactions is inhibitory, with IC50 values of 250 and 300 nM for HDAC1 and HDAC3, respectively .

Cellular Effects

n,n’-Dihydroxyoctanediamide has profound effects on various types of cells and cellular processes. It inhibits proliferation and induces apoptosis in several cancer cell lines . It has also been shown to activate Notch signaling in medullary thyroid carcinoma (MTC) cells .

Molecular Mechanism

The molecular mechanism of action of n,n’-Dihydroxyoctanediamide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It inhibits the activity of HDAC1 and HDAC3, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that it inhibits proliferation and induces apoptosis in several cancer cell lines .

Metabolic Pathways

n,n’-Dihydroxyoctanediamide is involved in the histone deacetylation pathway, where it interacts with enzymes such as HDAC1 and HDAC3

准备方法

Synthetic Routes and Reaction Conditions

Suberoyl bis-hydroxamic acid can be synthesized through a multi-step process involving the reaction of suberic acid with hydroxylamine. The reaction typically involves the use of solvents such as dimethyl sulfoxide (DMSO) and requires specific temperature and pH conditions to ensure the successful formation of the bis-hydroxamic acid .

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis of suberoyl bis-hydroxamic acid on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques .

化学反应分析

Types of Reactions

Suberoyl bis-hydroxamic acid primarily undergoes reactions typical of hydroxamic acids, including complexation with metal ions and participation in redox reactions. It can also undergo hydrolysis under acidic or basic conditions .

Common Reagents and Conditions

Common reagents used in reactions involving suberoyl bis-hydroxamic acid include metal salts for complexation reactions and various acids or bases for hydrolysis. The conditions for these reactions vary depending on the desired outcome, but they generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from reactions involving suberoyl bis-hydroxamic acid include metal complexes and hydrolyzed derivatives.

相似化合物的比较

Similar Compounds

Trichostatin A: Another histone deacetylase inhibitor with similar epigenetic effects.

Vorinostat: A clinically approved histone deacetylase inhibitor used in cancer therapy.

Panobinostat: A potent histone deacetylase inhibitor with applications in multiple myeloma treatment

Uniqueness

Suberoyl bis-hydroxamic acid is unique in its specific inhibition of histone deacetylase 1 and histone deacetylase 3, with IC50 values of 0.25 μM and 0.30 μM, respectively. This specificity allows for targeted modulation of gene expression and apoptosis induction in cancer cells .

属性

IUPAC Name |

N,N'-dihydroxyoctanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O4/c11-7(9-13)5-3-1-2-4-6-8(12)10-14/h13-14H,1-6H2,(H,9,11)(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDQPVOFTURLJPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCC(=O)NO)CCC(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does N,N'-dihydroxyoctanediamide facilitate the synthesis of aluminum-free MXenes?

A1: N,N'-dihydroxyoctanediamide acts as a chelating agent during the etching process of MAX phases. [] Traditional methods use high concentrations of hydrofluoric acid (HF) to remove aluminum, which can have drawbacks such as leaving residual aluminum fluoride (AlF3), damaging the MXene structure, and introducing unwanted terminal groups. N,N'-dihydroxyoctanediamide, in conjunction with a low concentration of HF, selectively removes aluminum from the MAX structure by forming a stable complex with aluminum ions. This chelation process helps to prevent the formation of AlF3 and reduces damage to the MXene layers, leading to a cleaner and potentially higher-quality MXene product. []

Q2: What are the advantages of using N,N'-dihydroxyoctanediamide over traditional etching methods in MXene synthesis?

A2: The research highlights several advantages of using N,N'-dihydroxyoctanediamide alongside low-concentration HF:

- Reduced Aluminum Contamination: The chelating action of N,N'-dihydroxyoctanediamide allows for more effective removal of aluminum, leading to a purer MXene product with less AlF3 contamination. []

- Improved Structural Integrity: The milder etching conditions with N,N'-dihydroxyoctanediamide help preserve the crystallinity of the MXene nanosheets, which is often compromised with high-concentration HF. []

- Enhanced Stability: MXenes produced using this method show improved stability in aqueous suspensions compared to those synthesized with concentrated HF. [] This is likely due to the less aggressive etching process and the potential for different surface terminations.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-[[4-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]phenyl]methyl]piperazin-1-yl]ethanone;hydrochloride](/img/structure/B610962.png)

![2'-Methyl-4'-[[4-(4-pyridinylmethyl)-1-piperazinyl]methyl]-alpha,alpha-bis(trifluoromethyl)-[1,1'-biphenyl]-4-methanol](/img/structure/B610971.png)

![2-Fluoro-4'-[[4-(4-pyridinylMethyl)-1-piperazinyl]Methyl]-alpha,alpha-bis(trifluoroMethyl)-[1,1'-biphenyl]-4-Methanol](/img/structure/B610972.png)